

Digalacturonic Acid: A Technical Deep-Dive into its Chemical Properties and Biological Significance

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Compound of Interest

Compound Name: *Digalacturonic acid*

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Introduction

Digalacturonic acid, a disaccharide formed from two α -1,4-linked D-galacturonic acid units, is a fundamental component of pectin, a major structural polysaccharide in the primary cell walls of terrestrial plants.^[1] As a key product of pectin degradation, **digalacturonic acid** and other oligogalacturonides (OGs) are not merely structural breakdown products but also potent signaling molecules, acting as Damage-Associated Molecular Patterns (DAMPs) that trigger innate immune responses in plants.^{[2][3][4]} This technical guide provides a comprehensive overview of the chemical properties of **digalacturonic acid**, detailed experimental protocols for its production and analysis, and an exploration of its role in plant signaling pathways.

Chemical Properties

While extensive data exists for the monomer, D-galacturonic acid, specific physicochemical and quantitative data for **digalacturonic acid** are less commonly reported. This section compiles available information and provides context based on the properties of its constituent monomer and the general behavior of oligogalacturonides.

Structure and Nomenclature

- Systematic Name: 4-O- α -D-galactopyranuronosyl-D-galacturonic acid

- Molecular Formula: $C_{12}H_{18}O_{13}$
- Molecular Weight: 370.26 g/mol

Digalacturonic acid consists of two D-galacturonic acid monomers linked by an α -1,4-glycosidic bond. Each monomer unit contains a carboxylic acid group at the C-6 position.

Acidity

The pKa value for **digalacturonic acid** is not readily available in the literature. However, it is expected to be similar to that of the monomer, D-galacturonic acid, which has a pKa of approximately 3.5. The presence of two carboxylic acid groups would influence the overall charge of the molecule at different pH values.

Stability and Reactivity

Oligogalacturonides are susceptible to hydrolysis under acidic conditions, which cleaves the glycosidic bonds.^[5] The stability of **digalacturonic acid** is therefore pH and temperature-dependent.

Thermal treatment of D-galacturonic acid, particularly in the presence of amino acids, can lead to non-enzymatic browning reactions (Maillard reaction).^[6] It is expected that **digalacturonic acid** would undergo similar reactions. The carboxylic acid groups contribute to a higher rate of mutarotation and decarboxylation upon heating compared to non-acidic reducing sugars.^{[7][8]}

Quantitative Data Summary

Table 1: Physicochemical Properties of D-Galacturonic Acid (Monomer)

Property	Value	Reference
Molecular Formula	$C_6H_{10}O_7$	^[9]
Molar Mass	194.14 g/mol	^[10]
Melting Point	159 °C	^[11]
pKa	~3.5	N/A

Table 2: Mass Spectrometry Data for **Digalacturonic Acid**

Ionization Mode	Observed m/z	Ion	Reference
ESI (-)	369	[M-H] ⁻	[12]

Experimental Protocols

Protocol 1: Enzymatic Production of Digalacturonic Acid from Pectin

This protocol outlines a general method for the enzymatic hydrolysis of pectin to generate a mixture of oligogalacturonides, including **digalacturonic acid**.

Materials:

- Pectin (from citrus or apple)
- Sodium acetate buffer (0.1 M, pH 4.5)
- Pectin methylesterase (PME)
- Endo-polygalacturonase (endo-PG)
- Exo-polygalacturonase (exo-PG)
- Heating block or water bath
- Centrifuge

Procedure:

- **Substrate Preparation:** Prepare a 1% (w/v) pectin solution in 0.1 M sodium acetate buffer (pH 4.5). Stir until fully dissolved. Gentle heating to 40°C can aid dissolution.[\[13\]](#)
- **De-esterification:** Add PME to the pectin solution (e.g., 5 units per gram of pectin) and incubate at 37°C for 2 hours with gentle agitation. This step removes methyl esters from the galacturonic acid residues, making the pectin more accessible to polygalacturonases.[\[13\]](#)

- Hydrolysis: Adjust the pH back to 4.5 if necessary. Add a mixture of endo-PG and exo-PG (e.g., 5 units of endo-PG and 20 units of exo-PG per gram of pectin). The combination of endo- and exo-acting enzymes is crucial for efficient depolymerization to smaller oligomers. [\[13\]](#)
- Incubation: Incubate the reaction mixture at a temperature optimal for the specific enzymes used (typically 37-50°C) for a defined period (e.g., 24 hours). The reaction time can be adjusted to control the degree of polymerization of the resulting oligogalacturonides.
- Enzyme Inactivation: Heat the reaction mixture to 100°C for 10 minutes to inactivate the enzymes. [\[13\]](#)
- Clarification: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15 minutes to pellet any insoluble material. The supernatant contains the mixture of oligogalacturonides. [\[13\]](#)

Protocol 2: Isolation and Purification of Digalacturonic Acid

This protocol describes the separation of **digalacturonic acid** from the mixture of oligogalacturonides produced in Protocol 1.

Materials:

- Oligogalacturonide mixture (supernatant from Protocol 1)
- Strong anion-exchange chromatography column (e.g., Source 15Q)
- Ammonium formate buffer (gradient concentrations)
- High-performance liquid chromatography (HPLC) system
- Gel filtration chromatography column (e.g., silica gel with diol radical)

Procedure:

- Anion-Exchange Chromatography:

- Equilibrate a strong anion-exchange column with a low concentration of ammonium formate buffer.
- Load the oligogalacturonide mixture onto the column.
- Elute the bound oligomers using a linear gradient of increasing ammonium formate concentration. Oligogalacturonides will elute based on their increasing negative charge (i.e., increasing degree of polymerization).[14]
- Collect fractions and analyze for the presence of **digalacturonic acid** using mass spectrometry (expected $[M-H]^-$ at m/z 369).[12]
- Gel Filtration Chromatography:
 - For further purification and separation based on size, subject the fractions containing **digalacturonic acid** to high-performance gel filtration chromatography.[15]
 - Use an appropriate eluent (e.g., a buffered mobile phase) and monitor the elution profile.
 - Collect the peak corresponding to the dimer.
- Analysis and Verification:
 - Confirm the purity and identity of the isolated **digalacturonic acid** using mass spectrometry and, if sufficient material is obtained, NMR spectroscopy.

Signaling Pathways and Biological Activity

Oligogalacturonides, including **digalacturonic acid**, are recognized as key signaling molecules in plants, functioning as DAMPs to alert the plant to tissue damage caused by pathogens or mechanical stress.[2][16]

Oligogalacturonide Signaling Pathway

The general signaling cascade initiated by oligogalacturonides is as follows:

- Release: Pectin in the plant cell wall is degraded by enzymes (polygalacturonases) from pathogens or the plant itself, releasing oligogalacturonides into the apoplast.[2][17]

- Recognition: These OGs are recognized by pattern recognition receptors (PRRs), such as Wall-Associated Kinases (WAKs), located on the plasma membrane of plant cells.[3]
- Signal Transduction: This recognition event triggers a series of downstream signaling events, including:
 - Production of Reactive Oxygen Species (ROS): A rapid oxidative burst is a hallmark of plant defense activation.[2][17]
 - Activation of Mitogen-Activated Protein Kinase (MAPK) cascades: These kinase cascades are central to intracellular signal transduction in response to various stimuli.[2][17]
 - Transcriptional Reprogramming: Activation of transcription factors leads to the expression of defense-related genes.[2]
 - Hormone Production: OGs can influence the signaling pathways of key defense hormones like jasmonic acid (JA) and salicylic acid (SA).[2][16]

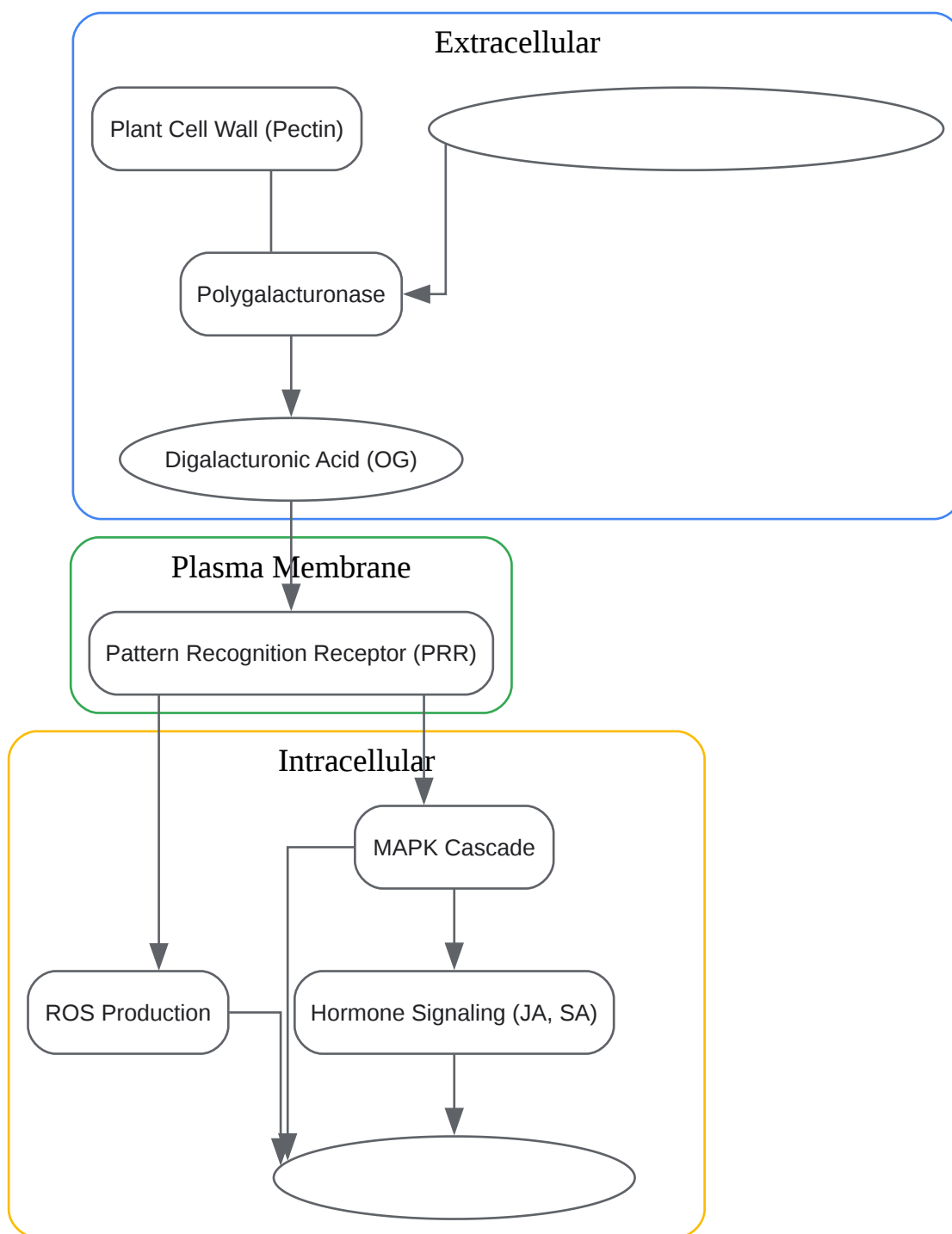
The biological activity of oligogalacturonides is dependent on their degree of polymerization (DP), with oligomers of DP 10-15 often reported to have the highest activity in eliciting defense responses.[2][17] The specific role and potency of **digalacturonic acid** (DP 2) in these signaling pathways is an area of ongoing research, though it is considered part of the spectrum of active elicitors.

Mandatory Visualizations



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Caption: Experimental workflow for the production and purification of **digalacturonic acid**.



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Caption: Signaling pathway of oligogalacturonides, including **digalacturonic acid**.

Conclusion

Digalacturonic acid, as the fundamental building block of pectic oligosaccharides, holds significant importance in the field of plant biology and has potential applications in drug development due to the immunomodulatory properties of oligogalacturonides. While detailed physicochemical data for the dimer remains an area for further investigation, the protocols and signaling pathway information provided in this guide offer a solid foundation for researchers. Future studies focusing on the specific biological activities of purified **digalacturonic acid** will be crucial in fully elucidating its role and harnessing its potential.

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